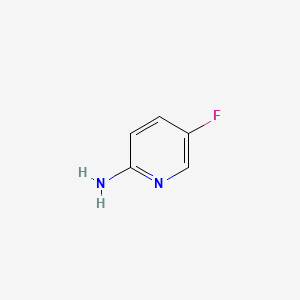

2-Amino-5-fluoropyridine

描述

Structure

3D Structure

属性

IUPAC Name |

5-fluoropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTXQLYMECWULH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20944331 | |

| Record name | 5-Fluoropyridin-2(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21717-96-4 | |

| Record name | 5-Fluoropyridin-2(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-5-fluoropyridine from 2-aminopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 2-Amino-5-fluoropyridine, a crucial intermediate in the pharmaceutical and agrochemical industries, starting from 2-aminopyridine (B139424). The primary focus is on a well-established multi-step synthesis involving nitration, acetylation, reduction, diazotization, and fluorination via the Balz-Schiemann reaction, followed by deprotection. This guide offers a thorough examination of this pathway, presenting detailed experimental protocols and a comparative analysis of reaction conditions and yields. Additionally, alternative synthetic strategies, including direct fluorination, are discussed to provide a complete picture for researchers in the field. All quantitative data is summarized in structured tables for ease of comparison, and key chemical transformations and workflows are visualized using diagrams.

Introduction

This compound is a key building block in the synthesis of numerous biologically active molecules.[1][2] Its incorporation into molecular scaffolds can significantly influence their physicochemical and pharmacokinetic properties, such as metabolic stability and binding affinity. A common and cost-effective starting material for its synthesis is 2-aminopyridine. This guide details the prevalent synthetic methodology for this transformation, providing researchers with the necessary information to perform this synthesis efficiently and safely in a laboratory setting.

The Multi-Step Synthesis Pathway from 2-Aminopyridine

The most widely documented method for the synthesis of this compound from 2-aminopyridine is a multi-step process.[1][2] This route is designed to control the regioselectivity of the fluorination by introducing the fluorine atom at a late stage. The overall transformation is depicted in the following workflow:

Figure 1: General workflow for the multi-step synthesis.

Step 1: Acetylation of 2-Aminopyridine

The initial step involves the protection of the amino group of 2-aminopyridine by acetylation. This is crucial to prevent side reactions in the subsequent nitration step. The reaction is typically carried out using acetic anhydride.

Table 1: Comparative Data for the Acetylation of 2-Aminopyridine

| Parameter | Method 1 |

| Reagents | 2-Aminopyridine, Acetic Anhydride |

| Solvent | Acetic Acid |

| Temperature | 45 °C |

| Time | 2.5 hours |

| Yield | 96.26% |

| Reference | [3] |

Experimental Protocol (Method 1):

-

In a suitable reaction vessel, dissolve 9.9 g of 2-aminopyridine in 21 mL of acetic anhydride.[3]

-

Heat the reaction mixture to 45 °C and maintain this temperature for 2.5 hours.[3]

-

Monitor the reaction progress using thin-layer chromatography (TLC).[4]

-

Upon completion, pour the reaction mixture into ice water.[4]

-

Extract the product with ethyl acetate.[4]

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-acetamidopyridine.

Step 2: Nitration of 2-Acetamidopyridine

The nitration of 2-acetamidopyridine is a key step to introduce the nitro group at the 5-position of the pyridine (B92270) ring. This is typically achieved using a mixture of fuming nitric acid and concentrated sulfuric acid.

Table 2: Comparative Data for the Nitration of 2-Acetamidopyridine

| Parameter | Method 1 | Method 2 |

| Reagents | 2-Acetamidopyridine, Fuming Nitric Acid, Concentrated Sulfuric Acid | 2-Acetamidopyridine, Nitrating Acid (HNO₃/H₂SO₄) |

| Temperature | 60 °C | 20-50 °C |

| Time | 2 hours | 2 hours |

| Yield | 88.40% | 86% |

| Reference | [3] | [1] |

Experimental Protocol (Method 1):

-

To a flask containing 113 mL of concentrated sulfuric acid, slowly add 13.6 g of 2-acetamidopyridine while maintaining the temperature below 40 °C.[1][3]

-

Cool the mixture and slowly add 14.6 mL of fuming nitric acid, keeping the temperature between 20-40 °C.[1][3]

-

After the addition is complete, heat the mixture to 60 °C and stir for 2 hours.[3]

-

Cool the reaction mixture to room temperature and pour it into ice water.[1]

-

A large amount of solid will precipitate. Filter the solid and wash it with water until the filtrate is neutral.[1]

-

Dry the solid to obtain 2-acetamido-5-nitropyridine.[1]

Step 3: Reduction of 2-Acetamido-5-nitropyridine

The nitro group of 2-acetamido-5-nitropyridine is then reduced to an amino group. Catalytic hydrogenation using palladium on carbon (Pd/C) with hydrazine (B178648) hydrate (B1144303) as the hydrogen source is a common method.

Table 3: Comparative Data for the Reduction of 2-Acetamido-5-nitropyridine

| Parameter | Method 1 | Method 2 |

| Reagents | 2-Acetamido-5-nitropyridine, Hydrazine Hydrate, Pd/C catalyst | 2-Acetamido-5-nitropyridine, Pt/C catalyst |

| Solvent | Ethanol (B145695) | Methanol |

| Temperature | 80 °C | Room Temperature |

| Time | 3.5 hours | 4 hours |

| Yield | 93.26% | 95% |

| Reference | [3] | [1] |

Experimental Protocol (Method 1):

-

In a round-bottom flask, suspend 4.53 g of 2-acetamido-5-nitropyridine in 40 mL of ethanol.[3]

-

Add 0.6 g of Pd/C catalyst to the suspension.[3]

-

Heat the mixture to 80 °C and add 2.94 g of hydrazine hydrate dropwise.[3]

-

After the addition is complete, maintain the reaction at 80 °C for 3.5 hours.[3]

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter off the catalyst.

-

Evaporate the solvent under reduced pressure to obtain 2-acetamido-5-aminopyridine.

Step 4 & 5: Diazotization and Balz-Schiemann Reaction

This two-part step involves the conversion of the amino group of 2-acetamido-5-aminopyridine into a diazonium salt, which is then thermally decomposed in the presence of a fluoride (B91410) source (Balz-Schiemann reaction) to introduce the fluorine atom.

Figure 2: The Balz-Schiemann reaction pathway.

Table 4: Comparative Data for Diazotization and Balz-Schiemann Reaction

| Parameter | Method 1 |

| Reagents | 2-Acetamido-5-aminopyridine, Sodium Nitrite (B80452), Fluoroboric Acid |

| Solvent | Ethanol |

| Diazotization Temp. | 25 °C |

| Diazotization Time | 1.5 hours |

| Decomposition Temp. | 110 °C (in Toluene) |

| Yield (Diazotization) | 87.22% |

| Yield (Schiemann) | 64.94% |

| Reference | [3] |

Experimental Protocol (Method 1):

-

Dissolve 3.8 g of 2-acetamido-5-aminopyridine in 15.8 mL of ethanol and 11.1 mL of fluoroboric acid.[3]

-

Cool the solution and add a solution of 3.28 g of sodium nitrite in water dropwise, maintaining the temperature at 25 °C.[3]

-

Stir the mixture for 1.5 hours to form the diazonium tetrafluoroborate salt.[3]

-

Isolate the diazonium salt by filtration.

-

Suspend the dried diazonium salt in toluene (B28343) and heat the mixture to 110 °C.[3]

-

The thermal decomposition will occur with the evolution of nitrogen gas. Maintain the temperature until the gas evolution ceases.

-

Cool the reaction mixture and remove the toluene under reduced pressure. The crude product is 2-acetamido-5-fluoropyridine.

Step 6: Hydrolysis of 2-Acetamido-5-fluoropyridine

The final step is the deprotection of the amino group by hydrolyzing the acetamide. This is typically achieved under basic or acidic conditions.

Table 5: Comparative Data for the Hydrolysis of 2-Acetamido-5-fluoropyridine

| Parameter | Method 1 |

| Reagents | 2-Acetamido-5-fluoropyridine, Sodium Hydroxide (B78521) |

| Solvent | Water |

| Temperature | 80 °C |

| Time | 2 hours |

| Yield | 95.25% |

| Reference | [3] |

Experimental Protocol (Method 1):

-

Suspend 6 g of 2-acetamido-5-fluoropyridine in a 20% aqueous solution of sodium hydroxide (containing 5 g of NaOH).[3]

-

Heat the mixture to 80 °C and stir for 2 hours.[3]

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Alternative Synthetic Routes: Direct Fluorination

While the multi-step synthesis is robust, there is growing interest in more direct methods for the fluorination of pyridines. Electrophilic fluorinating agents, such as Selectfluor®, offer the potential for a more streamlined synthesis. However, controlling the regioselectivity of direct fluorination on an activated ring system like 2-aminopyridine can be challenging.

Currently, a well-established, high-yield protocol for the direct synthesis of this compound from 2-aminopyridine using such reagents is not widely reported in the literature, indicating that the multi-step approach remains the more reliable method for achieving the desired isomer.

Conclusion

The synthesis of this compound from 2-aminopyridine is a critical process for the production of various high-value chemicals. The multi-step pathway, involving protection, nitration, reduction, diazotization, fluorination, and deprotection, is a well-established and reliable method. This guide has provided a detailed overview of this process, including comparative data and experimental protocols to aid researchers in its practical application. While direct fluorination methods are an area of active research, the multi-step synthesis currently offers a more predictable and scalable route to this important intermediate.

References

- 1. CN101643447A - Method for preparing 2-acetamido-5-aminopyridine - Google Patents [patents.google.com]

- 2. Improvement on the Synthesis of this compound - Dissertation [m.dissertationtopic.net]

- 3. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Amino-5-fluoropyridine: Molecular Structure, Properties, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-fluoropyridine, a fluorinated derivative of pyridine (B92270), is a pivotal building block in medicinal chemistry and materials science. Its unique electronic properties, imparted by the presence of a fluorine atom and an amino group on the pyridine ring, make it a valuable precursor for the synthesis of a wide range of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and detailed experimental protocols for its synthesis, tailored for researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 21717-96-4, is an organic compound characterized by a pyridine ring substituted with an amino group at the 2-position and a fluorine atom at the 5-position.[1][2][3] The molecular formula is C₅H₅FN₂.[1][2][4]

Molecular Visualization

The structural arrangement of atoms in this compound is depicted below.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 112.11 g/mol | [1][2][4][5][6][7][8][9] |

| Molecular Formula | C₅H₅FN₂ | [1][2][4][5][6][7][9] |

| CAS Number | 21717-96-4 | [1][2][4][5][6][10] |

| Appearance | Pale cream to cream to brown or yellow crystals or powder | [4][11][12] |

| Melting Point | 93-97 °C | [5][6][13] |

| Boiling Point | 125 °C | [11] |

| Density | 1.257 g/cm³ | [11] |

| Solubility | Soluble in Methanol | |

| InChI Key | YJTXQLYMECWULH-UHFFFAOYSA-N | [4][5][6] |

| SMILES | Nc1ccc(F)cn1 | [4][6] |

Applications in Drug Discovery and Development

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its incorporation into drug candidates can enhance their pharmacokinetic and pharmacodynamic properties.[1]

Role as a Synthetic Intermediate

A significant application of this compound is in the production of peptide deformylase inhibitors, such as LBM415, which have potential antibacterial activity.[1][13][14][15] It is also a key precursor for the synthesis of novel anticancer agents and other therapeutic molecules.[1][16] For instance, it is used in the synthesis of Lemborexant, a dual orexin (B13118510) receptor antagonist.[17] Furthermore, its derivatives are utilized in the development of integrase-inhibiting antiviral agents.[13]

The logical workflow for the utilization of this compound in the synthesis of a therapeutic agent is illustrated below.

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. CAS 21717-96-4: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound, 97% | CymitQuimica [cymitquimica.com]

- 5. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound 97 21717-96-4 [sigmaaldrich.com]

- 7. This compound [oakwoodchemical.com]

- 8. chemscene.com [chemscene.com]

- 9. This compound | 21717-96-4 | FA02882 [biosynth.com]

- 10. 21717-96-4 | CAS DataBase [m.chemicalbook.com]

- 11. 2-amino-5-fluoro Pyridine CAS 21717-96-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 12. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 13. This compound | 21717-96-4 [chemicalbook.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data, Price - High Purity Pharmaceutical Intermediate [pipzine-chem.com]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Solubility and Stability of 2-Amino-5-fluoropyridine

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 2-Amino-5-fluoropyridine (CAS No: 21717-96-4), a pivotal intermediate in the pharmaceutical and agrochemical sectors.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the physicochemical properties of this compound, alongside detailed experimental protocols for its analysis.

Core Physicochemical Properties

This compound is a fluorinated derivative of pyridine (B92270), which imparts unique chemical properties beneficial for various applications.[1] Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₅FN₂ | [2][3] |

| Molecular Weight | 112.11 g/mol | [2][3] |

| Appearance | White to orange powder/crystal | [2][4] |

| Melting Point | 93-97 °C | [2] |

| pKa (Predicted) | 4.62 ± 0.13 | [2] |

Solubility Profile

Currently, there is a notable absence of publicly available quantitative solubility data for this compound in a range of common solvents. However, qualitative information and the compound's chemical structure provide some insights.

Qualitative Solubility Data

The following table summarizes the available qualitative solubility information.

| Solvent | Solubility | Reference(s) |

| Methanol | Soluble | [2][4] |

Based on its structure, which includes a basic amino group and a polar pyridine ring, this compound is anticipated to be soluble in polar organic solvents. Its aqueous solubility is likely to be pH-dependent, with increased solubility in acidic conditions due to the protonation of the amino group.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To address the gap in quantitative data, the following is a detailed protocol for determining the thermodynamic solubility of this compound using the well-established shake-flask method. This protocol is adapted from general procedures for similar small molecules.[5]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate (B84403) buffer pH 7.4, 0.1 M HCl, ethanol, methanol, acetonitrile, dimethyl sulfoxide)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Validated analytical method (e.g., HPLC-UV) for quantification

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Analysis: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.

-

Data Reporting: Calculate the solubility as the mean of at least three replicate determinations. Report the solubility in units of mg/mL or mol/L, specifying the solvent and temperature.

Stability Profile

Qualitative Stability and Storage

The following table summarizes the known stability information and recommended storage conditions.

| Condition | Observation/Recommendation | Reference(s) |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere. | [6][7] |

| Air Sensitivity | Air sensitive. | [6] |

| Incompatibilities | Strong oxidizing agents. | [6] |

| Thermal Decomposition | Can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride. | [6] |

Experimental Protocol: Forced Degradation Studies

To understand the degradation pathways and establish a stability-indicating method, forced degradation studies are essential. The following protocol outlines a general approach for assessing the stability of this compound under various stress conditions.

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for hydrolysis.

-

Hydrogen peroxide (H₂O₂) for oxidative degradation.

-

Temperature-controlled oven for thermal degradation.

-

Photostability chamber with controlled light and UV exposure.

-

Validated stability-indicating HPLC method.

Procedure:

-

Acid and Base Hydrolysis:

-

Dissolve this compound in solutions of varying acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) concentrations.

-

Expose the solutions to different temperatures (e.g., room temperature, 60 °C) for a defined period.

-

At specified time points, withdraw samples, neutralize them, and analyze by HPLC to determine the extent of degradation and identify any degradation products.

-

-

Oxidative Degradation:

-

Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Monitor the degradation over time at a controlled temperature.

-

Analyze samples by HPLC at various intervals.

-

-

Thermal Degradation:

-

Expose the solid compound to elevated temperatures (e.g., 60 °C, 80 °C) in a temperature-controlled oven.

-

Analyze the compound at different time points to assess for degradation.

-

-

Photostability:

-

Expose both the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light.

-

Analyze the exposed and control samples by HPLC.

-

Analytical Method: A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products.[8][9] This typically involves testing different columns, mobile phases, and detector wavelengths.

Synthetic Pathway Overview

This compound is an important synthetic intermediate.[10] A common synthesis route starts from 2-aminopyridine (B139424) and involves several key transformations.[10]

Conclusion

While this compound is a widely used intermediate, there is a significant lack of publicly available quantitative data regarding its solubility and stability. This guide has consolidated the existing qualitative information and provided detailed, adaptable experimental protocols for researchers to generate these critical datasets. The provided workflows for solubility determination, forced degradation studies, and the synthetic pathway offer a robust framework for scientists working with this compound. The generation and publication of such data would be of great value to the scientific community.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 21717-96-4 [chemicalbook.com]

- 3. This compound | 21717-96-4 | FA02882 [biosynth.com]

- 4. This compound 21717-96-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. 21717-96-4|this compound|BLD Pharm [bldpharm.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 10. researchgate.net [researchgate.net]

The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Fluorinated Pyridines

The strategic incorporation of fluorine into the pyridine (B92270) ring represents a landmark achievement in medicinal and agricultural chemistry. The unique physicochemical properties conferred by fluorine—including its small size, high electronegativity, and the remarkable strength of the carbon-fluorine bond—have empowered chemists to exquisitely modulate the biological activity of pyridine-based compounds. This has led to significant enhancements in metabolic stability, receptor binding affinity, and bioavailability, transforming many pyridine scaffolds into highly effective drugs and agrochemicals. This technical guide provides an in-depth exploration of the discovery and historical evolution of fluorinated pyridines, tracing their journey from challenging synthetic targets to indispensable components in modern chemical research and drug development.

The Dawn of Pyridine Fluorination: Early Discoveries and Synthetic Hurdles

The story of fluorinated pyridines begins in the mid-20th century, a period marked by a burgeoning interest in organofluorine chemistry.[1] However, the initial efforts to introduce fluorine into the electron-deficient pyridine ring were fraught with difficulties. The inherent stability of the aromatic system and the strength of the C-F bond necessitated the use of harsh reagents and demanding reaction conditions, making the synthesis of these compounds a formidable challenge.[1]

One of the earliest and most significant breakthroughs was the application of the Balz-Schiemann reaction , first reported in 1927 for the preparation of fluoroarenes. This method involves the diazotization of an aminopyridine using fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate (B81430) salt, which is subsequently thermally decomposed to yield the corresponding fluoropyridine.[1] This reaction became the cornerstone for the synthesis of monofluorinated pyridines.

The synthesis of 4-fluoropyridine (B1266222) was first reported in 1958 by Wibaut et al. utilizing this approach.[1][2] However, the synthesis of 4-fluoropyridine proved to be particularly challenging due to the instability of the diazonium salt intermediate and the final product itself.[1][2][3] Early attempts were often plagued by low yields and the formation of polymeric byproducts.[2][3]

The synthesis of 2-fluoropyridine (B1216828) was also explored through various methods. An early patent from 1967 described a process for preparing 2-fluoropyridine by reacting 2-chloropyridine (B119429) with potassium bifluoride at high temperatures (250-370 °C).[1][4] This halogen exchange (Halex) reaction offered a viable alternative to the Balz-Schiemann route.[1]

The initial synthesis of polyfluorinated pyridines, such as the commercially important pentafluoropyridine , was first reported in the early 1960s. This was achieved through the defluorination of perfluoropiperidine over hot metal surfaces like iron or nickel.[1][5] Another key method developed in the mid-1960s involved heating pentachloropyridine (B147404) with anhydrous potassium fluoride (B91410) in an autoclave, which remains a cornerstone for the commercial synthesis of pentafluoropyridine.[5]

The Evolution of Synthetic Methodologies

The growing importance of fluorinated pyridines in various fields, especially in drug discovery, spurred the development of more efficient, selective, and milder fluorination methods.

Advances in Electrophilic Fluorination

A significant leap forward came with the development of N-F fluorinating agents. In 1983, the synthesis of 1-fluoro-2-pyridone was reported as a fluorinating agent.[6] This was followed by the development of a range of stable and easy-to-handle N-fluoropyridinium salts in the 1990s.[6] These reagents, such as those with triflate or tetrafluoroborate counteranions, allowed for the electrophilic fluorination of a wide variety of nucleophiles under much milder conditions than previously possible.[6] The development of reagents like Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) further expanded the toolkit for electrophilic fluorination, offering a practical and direct route for the synthesis of compounds like 5-fluorouracil.[7]

Modern C-H Fluorination

More recently, the direct C-H fluorination of pyridines has emerged as a powerful strategy, avoiding the need for pre-functionalized starting materials. In 2013, a silver(II) fluoride-mediated selective C-H fluorination of pyridines and diazines at the position vicinal to the nitrogen atom was reported.[8][9] This method is analogous to the Chichibabin reaction and is tolerant of a broad range of functional groups.[8][9][10]

Impact on Physicochemical Properties

The introduction of fluorine has a profound impact on the electronic and physical characteristics of the pyridine ring. A key modification is the alteration of the basicity (pKa) of the pyridine nitrogen. The strong electron-withdrawing nature of fluorine generally decreases the basicity of the pyridine.[1][11] This effect is particularly pronounced when fluorine is at the 2- or 4-position due to both inductive and resonance effects.[1] This modulation of pKa is a critical tool in drug design for optimizing drug-receptor interactions and pharmacokinetic properties.[1][11]

| Compound | pKa |

| Pyridine | 5.25 |

| 2-Fluoropyridine | -0.44 |

| 3-Fluoropyridine | 2.97 |

| 4-Fluoropyridine | 1.95 |

| Note: Data compiled from various sources. The pKa of 2-Fluoropyridine is notably lower due to the proximity of the fluorine atom to the nitrogen.[11] |

Experimental Protocols

Synthesis of 4-Fluoropyridine via the Balz-Schiemann Reaction

This protocol is adapted from a detailed procedure for the synthesis of 4-fluoropyridine.[2]

Materials:

-

48% Tetrafluoroboric acid (HBF₄)

-

Sodium nitrite (B80452) (NaNO₂)

-

Sodium bicarbonate (NaHCO₃)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

In a suitable reaction vessel, dissolve 4-aminopyridine in 48% tetrafluoroboric acid.

-

Cool the solution to 5-7 °C in an ice-water bath to precipitate fine crystals of 4-pyridylammonium tetrafluoroborate.

-

Slowly add a solution of sodium nitrite while maintaining the temperature between 5-9 °C. The crystals will gradually dissolve as the diazotization proceeds.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5-10 °C, then allow it to warm to room temperature.

-

Slowly add the reaction mixture to a solution of sodium bicarbonate to neutralize the acid.

-

The crude 4-fluoropyridine is then extracted with diethyl ether.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-fluoropyridine.

Caution: The reaction involves the formation of a potentially unstable diazonium salt and the use of corrosive acids. Appropriate safety precautions must be taken. 4-Fluoropyridine is unstable in the presence of water and can polymerize.[2]

Synthesis of 2-Fluoropyridine via Halogen Exchange

This protocol is based on a patented method for the synthesis of 2-fluoropyridine.[4]

Materials:

-

2-Chloropyridine

-

Potassium bifluoride (KHF₂)

Procedure:

-

In a pressure-resistant reactor, combine 2-chloropyridine and potassium bifluoride.

-

Heat the mixture to a temperature between 250 °C and 370 °C.

-

The reaction is carried out without a solvent.

-

After the reaction is complete, the 2-fluoropyridine product is isolated and purified.

Caution: This reaction is performed at high temperatures and pressures and requires specialized equipment.

Visualizing Key Processes

Logical Workflow for the Discovery of Fluorinated Pyridine-Based Drugs

Caption: A typical workflow for the synthesis and screening of a fluorinated pyridine library.

Generalized Balz-Schiemann Reaction Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 3. US3703521A - Method for the preparation of stable 4-fluoropyridine salts - Google Patents [patents.google.com]

- 4. US3296269A - Process for providing 2-fluoropyridine - Google Patents [patents.google.com]

- 5. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sioc.cas.cn [sioc.cas.cn]

- 9. dovepress.com [dovepress.com]

- 10. orgsyn.org [orgsyn.org]

- 11. benchchem.com [benchchem.com]

Spectroscopic Profile of 2-Amino-5-fluoropyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the important chemical intermediate, 2-Amino-5-fluoropyridine. The information presented herein is intended to support research, development, and quality control activities by providing detailed spectroscopic characterization and the methodologies used for their acquisition.

Quantitative Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.99 | d | 2.7 | H-6 |

| 7.27-7.17 | m | - | H-4 |

| 6.77 | dd | 3.4, 9.1 | H-3 |

Solvent: CDCl₃, Instrument Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

| 155.4 | d (J = 25.2) | C-5 |

| 152.6 | s | C-2 |

| 140.8 | d (J = 21.4) | C-6 |

| 125.5 | d (J = 3.4) | C-4 |

| 109.1 | d (J = 9.1) | C-3 |

Solvent: CDCl₃, Instrument Frequency: 126 MHz

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (νₘₐₓ) cm⁻¹ | Assignment |

| 3031 | Aromatic C-H Stretch |

| 1392 | C-N Stretch |

| 1226 | C-F Stretch |

Sample Preparation: Solid Phase

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

| Parameter | Value |

| Molecular Formula | C₅H₅FN₂ |

| Molecular Weight | 112.11 g/mol |

| Exact Mass | 112.043676 g/mol [1] |

| Predicted [M]⁺ (EI) | 112.04 |

| Predicted [M+H]⁺ (ESI) | 113.05 |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-25 mg of this compound was accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

To ensure a homogenous magnetic field, the sample solution was filtered through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]

-

The NMR tube was securely capped and carefully placed into the NMR spectrometer.

Instrumentation and Data Acquisition:

-

Instrument: Bruker Avance 500 MHz or equivalent spectrometer.

-

¹H NMR: Spectra were acquired at a frequency of 500 MHz.

-

¹³C NMR: Spectra were acquired at a frequency of 126 MHz.

-

Reference: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

-

A small quantity (approximately 50 mg) of solid this compound was dissolved in a few drops of a volatile solvent such as methylene (B1212753) chloride or acetone.[3]

-

A single, clean salt plate (KBr or NaCl) was placed on a flat surface.[3]

-

One drop of the sample solution was applied to the surface of the salt plate.[3]

-

The solvent was allowed to evaporate completely, leaving a thin, even film of the solid sample on the plate.[3]

Instrumentation and Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Procedure: The salt plate with the sample film was placed in the sample holder of the FT-IR instrument. The spectrum was recorded over the standard mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty salt plate was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation (for Electrospray Ionization - ESI):

-

A stock solution of this compound was prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).[4]

-

This stock solution was then further diluted by taking 10 µL and adding it to 1 mL of the infusion solvent (typically a mixture of methanol, acetonitrile, and/or water, sometimes with a small amount of formic acid to promote ionization).[4]

-

The final solution was filtered if any particulate matter was present and transferred to a 2 mL mass spectrometry vial.[4]

Instrumentation and Data Acquisition:

-

Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.

-

Mode: Data was acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Analysis: The mass-to-charge ratio (m/z) of the ions was recorded to determine the molecular weight and elemental composition of the compound.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound, from sample preparation to structural elucidation.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Improvement on the Synthesis of this compound - Master's thesis - Dissertation [dissertationtopic.net]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Commercial Suppliers and Technical Guide for 2-Amino-5-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, physicochemical properties, and key synthetic applications of 2-Amino-5-fluoropyridine. The content is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Commercial Availability and Physicochemical Properties

This compound (CAS No: 21717-96-4) is a readily available specialty chemical crucial for the synthesis of various pharmaceutical compounds. Numerous chemical suppliers offer this reagent in varying purities and quantities. Below is a comparative summary of the product specifications from a selection of prominent commercial vendors.

| Supplier | Purity | Melting Point (°C) | Molecular Weight ( g/mol ) | Appearance |

| Biosynth | Information not available | 95 | 112.11 | Information not available |

| Thermo Scientific Chemicals | ≥96.0% (GC) | 91.5 - 100.5 | 112.11 | Pale cream to cream to brown or yellow crystals or powder |

| Sigma-Aldrich | 97% | 93 - 97 | 112.11 | Information not available |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | 95.0 - 99.0 | 112.11 | White to Yellow to Orange powder to crystal |

| A B Enterprises | 98% | Information not available | 112.11 | White to Yellow to Orange powder to crystal |

Note: Pricing and availability are subject to change and may vary based on the supplier and quantity ordered. It is recommended to visit the suppliers' websites for the most current information.

Safety Information

This compound is classified as an irritant. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.[1][2]

Hazard Statements:

-

H335: May cause respiratory irritation.[3]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Key Synthetic Applications

This compound serves as a vital building block in the synthesis of a range of biologically active molecules. Its applications span from the development of antibacterial agents to central nervous system (CNS) targeted therapeutics.

Synthesis of Peptide Deformylase Inhibitors (e.g., LBM415)

This compound is a key intermediate in the synthesis of peptide deformylase inhibitors like LBM415, which have shown potential as antibacterial agents. The general synthetic approach involves the coupling of an amino acid derivative with a prolinamide synthesized from L-proline and this compound.

Experimental Workflow for the Synthesis of a Key LBM415 Intermediate

Caption: Synthetic workflow for a key intermediate of LBM415.

Detailed Experimental Protocol:

Step 1: Synthesis of (2S)-N-(5-fluoro-2-pyridinyl)-L-prolinamide

-

To a solution of L-proline in an appropriate aprotic solvent (e.g., dichloromethane), slowly add thionyl chloride at 0°C to form the corresponding acid chloride.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The crude L-prolinoyl chloride is then dissolved in a fresh portion of aprotic solvent.

-

To this solution, add this compound and a base such as pyridine.

-

The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield (2S)-N-(5-fluoro-2-pyridinyl)-L-prolinamide, which can be further purified by column chromatography.

Step 2: Coupling to form the final intermediate

-

(2R)-2-(((Benzyloxy)carbonyl)formamido)hexanoic acid is converted to its acid chloride by reacting with a chlorinating agent like oxalyl chloride in an inert solvent.

-

The resulting acid chloride is then coupled with (2S)-N-(5-fluoro-2-pyridinyl)-L-prolinamide in the presence of a non-nucleophilic base.

-

The reaction proceeds to yield the key intermediate for LBM415.

Synthesis of 5-HT1A Receptor Antagonists (e.g., WAY-100635)

This compound is also a precursor for the synthesis of potent and selective 5-HT1A receptor antagonists, such as WAY-100635. These compounds are valuable tools in neuroscience research and have potential therapeutic applications in treating mood and anxiety disorders. The synthesis involves a multi-step process, including the formation of a key piperazine (B1678402) intermediate.

Caption: 5-HT1A receptor signaling and its antagonism by WAY-100635.

Mechanism of Action:

-

Agonist (Serotonin) Binding: When the endogenous ligand, serotonin (B10506) (5-HT), binds to the 5-HT1A receptor, it activates the associated Gαi/o protein.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase. [4][5]3. Reduced cAMP Levels: This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). [4][5]4. Decreased PKA Activity: The reduction in cAMP levels results in decreased activation of Protein Kinase A (PKA).

-

Downstream Effects: PKA is responsible for phosphorylating various downstream targets, including transcription factors and ion channels. Reduced PKA activity alters these downstream cellular processes. The Gβγ subunits can also activate other pathways, such as the MAPK/ERK pathway. [5]6. Antagonist (WAY-100635) Action: A 5-HT1A antagonist like WAY-100635 binds to the receptor but does not activate it. By occupying the binding site, it prevents serotonin from binding and initiating the signaling cascade, thus blocking the inhibitory effects of serotonin at these receptors. This can lead to an increase in the firing rate of serotonergic neurons, which is thought to contribute to its antidepressant and anxiolytic effects.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-fluoropyridine

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the melting and boiling points of 2-Amino-5-fluoropyridine (CAS No: 21717-96-4), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The document details established physicochemical data and outlines the experimental protocols for their determination.

Physicochemical Data

This compound is a light yellow crystalline solid at room temperature.[2] Its key physical properties, the melting and boiling points, are critical for handling, reaction setup, and purification processes. The following table summarizes the reported values from various sources.

| Property | Value | Source(s) |

| Melting Point | 95 °C | Biosynth[3] |

| 93-97 °C | Sigma-Aldrich, Fisher Scientific, ChemicalBook[4][5] | |

| 91.5-100.5 °C | Thermo Scientific Chemicals[6] | |

| Boiling Point | 125 °C | Home Sunshine Pharma[2] |

| No information available | Fisher Scientific[4] |

Note: The variation in reported melting point ranges can be attributed to differences in sample purity and the specific methodology used for determination.

Experimental Protocols for Determination

Accurate determination of melting and boiling points is fundamental for compound identification and purity assessment.[7][8] The most common and accessible methods are detailed below.

Melting Point Determination (Capillary Method)

This method relies on heating a small sample in a capillary tube and observing the temperature range over which it transitions from a solid to a liquid.[7][9] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[7] Impurities tend to lower the melting point and broaden the range.[7][10]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[7]

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of the dry, powdered this compound is introduced into the open end of a capillary tube.[10][11] The tube is tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[12]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[7][10] This assembly is then placed in the heating block or oil bath of the apparatus.[7][11]

-

Heating and Observation: The apparatus is heated rapidly to a temperature approximately 15°C below the expected melting point.[11] The heating rate is then reduced to about 1-2°C per minute to allow for thermal equilibrium.[7][11]

-

Data Recording: Two temperatures are recorded:

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the entire sample has completely melted. The melting point is reported as the range from T1 to T2.[7]

-

Boiling Point Determination (Micro Boiling Point/Thiele Tube Method)

This technique is suitable for determining the boiling point of small quantities of liquid.[13] The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[14][15]

Apparatus:

-

Small test tube (e.g., Durham tube)[13]

-

Capillary tube (sealed at one end)

-

Thermometer

-

Liquid paraffin (B1166041) or mineral oil[8][16]

-

The liquid sample

Procedure:

-

Sample Preparation: Approximately 0.5 mL of the liquid sample is placed into the small test tube. A capillary tube, with its sealed end facing up, is then inserted into the liquid.[13]

-

Apparatus Setup: The test tube is attached to a thermometer with a rubber band, positioning the sample alongside the thermometer bulb.[13][15] The entire assembly is clamped and immersed in a Thiele tube or oil bath.[16]

-

Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will expand and be seen as bubbles escaping from the open end.[16]

-

Observation and Data Recording: Heating continues until a continuous and rapid stream of bubbles emerges from the capillary tube.[13][15] At this point, the heat source is removed. The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube.[13][15]

Logical Workflow: Synthesis of this compound

This compound is a valuable building block, particularly in the synthesis of the peptide deformylase inhibitor LBM415.[1][17][18] A modern and efficient synthesis route starts with 2-aminopyridine (B139424) and proceeds through several key transformations. This pathway is advantageous as it avoids the difficult separation of intermediates and improves the overall yield and purity of the final product compared to older methods.[18]

Caption: A novel synthesis route for this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-amino-5-fluoro Pyridine CAS 21717-96-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. This compound | 21717-96-4 | FA02882 [biosynth.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | 21717-96-4 [chemicalbook.com]

- 6. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. westlab.com [westlab.com]

- 10. davjalandhar.com [davjalandhar.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 16. chymist.com [chymist.com]

- 17. This compound synthesis - chemicalbook [chemicalbook.com]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: The Versatile Role of 2-Amino-5-fluoropyridine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-fluoropyridine is a pivotal building block in medicinal chemistry, prized for its unique electronic properties and its utility in the synthesis of a diverse range of therapeutic agents. The strategic incorporation of a fluorine atom at the 5-position of the 2-aminopyridine (B139424) scaffold significantly influences the physicochemical properties of resulting molecules, including pKa, lipophilicity, and metabolic stability. This fluorination can enhance binding affinity to biological targets, improve pharmacokinetic profiles, and ultimately lead to the development of more potent and effective drugs.

These application notes provide a comprehensive overview of the use of this compound in the development of antibacterial and anticancer agents, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize the biological activity of compounds derived from this compound and related 2-aminopyridine scaffolds, highlighting their potential in treating bacterial infections and cancer.

Table 1: In Vivo Efficacy of LBM415 (a Peptide Deformylase Inhibitor)

| Model Organism | Infection Model | Pathogen | Efficacy Metric (ED₅₀) | Administration Route | Reference |

| Mouse | Systemic Infection | Streptococcus pneumoniae (penicillin-susceptible) | 6.4 mg/kg | Oral | [1][2] |

| Mouse | Systemic Infection | Streptococcus pneumoniae (multidrug-resistant) | 4.8 mg/kg | Subcutaneous | [1][2] |

| Mouse | Systemic Infection | Streptococcus pneumoniae (multidrug-resistant) | 36.6 mg/kg | Oral | [1][2] |

| Mouse | Pneumonia | Streptococcus pneumoniae | 23.3 mg/kg | Oral | [1][2] |

ED₅₀ (50% effective dose) is the dose required to achieve a 50% reduction in bacterial burden or protect 50% of the animals from infection.[1][2]

Table 2: In Vitro Anticancer Activity of 2-Aminopyridine Derivatives as PI3Kδ Inhibitors

| Compound | Target | Cell Line | Activity Metric (IC₅₀) | Reference |

| MR3278 | PI3Kδ | - | 30 nM | [3] |

| MR3278 | - | MOLM-16 (Acute Myeloid Leukemia) | 2.6 µM | [3] |

| MR3278 | - | Mv-4-11 (Acute Myeloid Leukemia) | 3.7 µM | [3] |

Note: While MR3278 is a 2-aminopyridine derivative, its synthesis in the cited literature provides a strong rationale for the use of this compound as a starting material for novel PI3Kδ inhibitors. The 5-fluoro substitution is a common strategy to enhance potency and pharmacokinetic properties.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Aminopyridine

This protocol outlines a common multi-step synthesis of this compound, a key intermediate for various pharmaceuticals.[1]

Step 1: Nitrification

-

To a reaction vessel, add 2-aminopyridine.

-

Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining the temperature at 45°C.

-

Stir the reaction mixture for 2 hours.

-

Upon completion, quench the reaction and isolate the 2-amino-5-nitropyridine (B18323) intermediate. The expected yield is approximately 41%.[1]

Step 2: Amino Acetylation

-

Dissolve the 2-amino-5-nitropyridine in a suitable solvent.

-

Add an acetylating agent (e.g., acetic anhydride).

-

Reflux the mixture for 1 hour.

-

Isolate the acetylated product. This step typically proceeds with high efficiency, with an expected yield of 96.3%.[1]

Step 3: Reduction of the Nitro Group

-

Suspend the acetylated intermediate in a suitable solvent.

-

Add a reducing agent (e.g., iron powder in the presence of an acid).

-

Reflux the mixture for 1 hour.

-

Work up the reaction to isolate the corresponding amino derivative. The expected yield is around 90%.[1]

Step 4: Diazotization

-

Dissolve the amino derivative in a suitable acidic solution.

-

Cool the solution to -5 to 0°C.

-

Add a solution of sodium nitrite (B80452) dropwise while maintaining the low temperature.

-

Stir the reaction for 2 hours to form the diazonium salt. The expected yield of this step is 81.4%.[1]

Step 5: Schiemann Reaction (Fluorination)

-

To the solution of the diazonium salt, add a fluorinating agent (e.g., fluoroboric acid).

-

Heat the mixture to 130°C for 30 minutes to induce thermal decomposition and introduce the fluorine atom.[1]

Step 6: Hydrolysis of the Acetyl Group

-

Treat the fluorinated intermediate with a basic solution (e.g., aqueous sodium hydroxide).

-

Reflux the mixture for 2.5 hours to remove the acetyl protecting group.

-

Isolate and purify the final product, this compound. The combined yield for the final two steps is approximately 51.6%.[1]

Protocol 2: Synthesis of a this compound Derivative (Lemborexant Intermediate)

This protocol describes the coupling of this compound with a carboxylic acid to form an amide bond, a key step in the synthesis of the insomnia drug Lemborexant.[4]

-

Dissolve the carboxylic acid precursor in dichloromethane.

-

Add oxalyl chloride and a catalytic amount of DMF. Stir for 1 hour at room temperature to form the acid chloride.

-

Concentrate the reaction mixture under reduced pressure.

-

In a separate flask, dissolve this compound and N,N-diisopropylethylamine in THF.

-

Heat the solution to 60°C.

-

Add the crude acid chloride solution dropwise to the heated this compound solution.

-

Stir the reaction mixture for 1 hour at 60°C.

-

Cool the reaction to room temperature and stir for an additional hour.

-

Concentrate the mixture under reduced pressure.

-

Perform a liquid-liquid extraction with ethyl acetate (B1210297) and water.

-

Dry the organic layer and concentrate to obtain the crude product.

-

Purify the product by column chromatography.

Protocol 3: In Vitro Peptide Deformylase (PDF) Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against peptide deformylase, the target of LBM415.

-

Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM NaCl).

-

Dispense the test compound at various concentrations into a 96-well plate.

-

Add the purified peptide deformylase enzyme to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes).

-

Initiate the enzymatic reaction by adding a substrate solution (e.g., a formylated peptide).

-

Monitor the reaction progress by measuring the absorbance or fluorescence change over time using a plate reader. The rate of reaction is proportional to the enzyme activity.

-

Calculate the percent inhibition for each compound concentration relative to a control with no inhibitor.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 4: MTT Cell Viability Assay for Anticancer Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivative and a vehicle control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations

Caption: Synthetic pathway for this compound and its derivatives.

Caption: Inhibition of the PI3K/Akt signaling pathway by a 2-aminopyridine derivative.

References

Application Notes: 2-Amino-5-fluoropyridine as a Versatile Building Block in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-5-fluoropyridine (CAS No. 21717-96-4) is a fluorinated pyridine (B92270) derivative that has emerged as a critical building block in modern organic synthesis.[1] Its unique molecular architecture, featuring an electron-donating amino group at the 2-position and a potent electron-withdrawing fluorine atom at the 5-position, creates a balanced electronic system conducive to a wide array of chemical transformations.[1] This versatile intermediate is instrumental in the development of novel compounds across diverse fields, including pharmaceuticals, agrochemicals, and materials science.[1][2] The presence of the fluorine atom is particularly significant in medicinal chemistry, as it can enhance crucial pharmacokinetic properties such as metabolic stability, lipophilicity, and receptor binding affinity in the final active pharmaceutical ingredients (APIs).[3]

Chemical and Physical Properties

The reactivity of this compound is largely dictated by the interplay between the amino and fluoro substituents. The amino group activates the pyridine ring towards electrophilic substitution, while the fluorine atom influences its regioselectivity and participates in various nucleophilic substitution reactions. This distinct reactivity makes it a valuable precursor for complex heterocyclic compounds.[1][2]

| Property | Value | Reference |

| CAS Number | 21717-96-4 | [2] |

| Molecular Formula | C5H5FN2 | [2] |

| Molecular Weight | 112.11 g/mol | [2] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 93 - 95 °C | [4] |

| Boiling Point | 234 - 236 °C | [4] |

| Solubility | Slightly soluble in water; Soluble in many organic solvents (e.g., ethanol (B145695), methanol, dichloromethane) | [4] |

Applications in Synthesis

This compound is a key intermediate in the synthesis of a wide range of functional molecules.

-

Pharmaceuticals: It is a cornerstone in the synthesis of new drugs.[4] Notable examples include its use in the preparation of the peptide deformylase inhibitor LBM415, integrase-inhibiting antiviral agents, and the insomnia medication Lemborexant.[2][3][5] Its derivatives are also explored as potential anticancer agents and kinase inhibitors.[2]

-

Agrochemicals: The compound serves as a precursor for herbicides and fungicides, contributing to the development of effective crop protection agents.[2]

-

Radiochemistry: It is used in radiochemistry for Positron Emission Tomography (PET) imaging. The molecule can be labeled with fluorine-18 (B77423) to visualize metabolic processes and biological targets in vivo.[2]

-

Materials Science: There is growing interest in using this compound to synthesize functional polymers and specialty materials, imparting properties like thermal stability and unique electronic characteristics.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Aminopyridine

This protocol describes a multi-step synthesis starting from 2-aminopyridine, proceeding through acylation, nitration, reduction, diazotization (Schiemann reaction), and hydrolysis.[6][7]

Optimized Reaction Conditions

The following table summarizes the optimized conditions and yields for each step of the synthesis.[6]

| Step | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |

| Acylation | 2-Aminopyridine, Acetic Anhydride | 45 | 2.5 | 96.26 |

| Nitration | 2-Acetamidopyridine (B118701), H₂SO₄, HNO₃ | 60 | 2.0 | 88.40 |

| Reduction | 2-Acetamido-5-nitropyridine (B189021), Hydrazine (B178648) Hydrate, Pd/C | 80 | 3.5 | 93.26 |

| Diazotization | 2-Acetamido-5-aminopyridine (B1225344), HBF₄, NaNO₂ | 25 | 1.5 | 87.22 |

| Schiemann Rxn | Diazonium salt thermal decomposition in Toluene (B28343) | 110 | - | 64.94 |

| Hydrolysis | 2-Acetamido-5-fluoropyridine, 20% aq. NaOH | 80 | 2.0 | 95.25 |

| Overall Yield | - | - | - | 42.81 |

Methodology:

-

Acylation: To 9.9 g of 2-aminopyridine, add 21 mL of acetic anhydride. Heat the mixture to 45°C and stir for 2.5 hours to yield 2-acetamidopyridine.[6]

-

Nitration: Dissolve 13.6 g of 2-acetamidopyridine in 113 mL of concentrated sulfuric acid. Cool the mixture and add 14.6 mL of fuming nitric acid. Heat to 60°C for 2 hours to obtain 2-acetamido-5-nitropyridine.[6]

-

Reduction: To a solution of 4.53 g of 2-acetamido-5-nitropyridine in 40 mL of ethanol, add 0.6 g of Pd/C catalyst and 2.94 g of hydrazine hydrate. Reflux the mixture at 80°C for 3.5 hours to yield 2-acetamido-5-aminopyridine.[6]

-

Diazotization: Dissolve 3.8 g of 2-acetamido-5-aminopyridine in 15.8 mL of ethanol and 11.1 mL of fluoroboric acid. Cool the solution and add 3.28 g of sodium nitrite. Stir at 25°C for 1.5 hours to form the diazonium salt.[6]

-

Schiemann Reaction: Thermally decompose the resulting 2-acetamido-5-pyridine tetrafluoroborate (B81430) diazonium salt in toluene at 110°C. Portionwise addition is recommended to control the reaction.[6]

-

Hydrolysis: To 6 g of the resulting 2-acetamido-5-fluoropyridine, add 5 g of NaOH in a 20% aqueous solution. Heat the mixture to 80°C for 2 hours. After cooling, the product, this compound, can be isolated via extraction and purified by crystallization.[6]

Protocol 2: Buchwald-Hartwig Amination using 2-Bromo-5-fluoropyridine (B41290)

This protocol provides a general method for the synthesis of N-substituted 2-amino-5-fluoropyridines, which are common structures in kinase inhibitors. This example uses 2-bromo-5-fluoropyridine, a related building block, to illustrate a typical cross-coupling reaction.

Methodology:

-

Reaction Setup: In an oven-dried flask under an argon atmosphere, combine 2-bromo-5-fluoropyridine (1.0 equiv), the desired amine (1.5 equiv), Pd₂(dba)₃ (4 mol% Pd), Xphos (8 mol%), and NaOtBu (3.0 equiv).[8]

-

Solvent Addition: Add anhydrous toluene to the flask.[8]

-

Reaction: Stir the reaction mixture at 100°C for 24 hours.[8]

-

Workup: After cooling the reaction to room temperature, concentrate the crude mixture under vacuum.[8]

-

Purification: Purify the residue by column chromatography on silica (B1680970) gel to yield the desired this compound derivative.[8]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data, Price - High Purity Pharmaceutical Intermediate [pipzine-chem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Improvement on the Synthesis of this compound - Master's thesis - Dissertation [dissertationtopic.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Amino-5-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organoboron compound and an organohalide has become indispensable in the synthesis of biaryl and heteroaryl structures, which are common motifs in medicinally important compounds.[1] The 2-amino-5-arylpyridine scaffold, in particular, is of significant interest in drug discovery due to its presence in a variety of biologically active molecules.[2]

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling of 2-Amino-5-fluoropyridine with various arylboronic acids. The presence of the amino group on the pyridine (B92270) ring can present challenges, such as catalyst inhibition through coordination with the palladium center.[1][3] However, with the appropriate selection of catalyst, ligand, base, and solvent system, high yields of the desired coupled products can be achieved without the need for protection of the amine functionality.[1]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (this compound) to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the organoboron compound (arylboronic acid) is transferred to the Pd(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Representative Yields

While specific yield data for the Suzuki coupling of this compound is not widely published in extensive tables, the following data for the closely related structural analog, 5-bromo-2-methylpyridin-3-amine (B1289001), provides a strong indication of expected yields under similar conditions.[3]

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 5-phenyl-2-methylpyridin-3-amine | 85 |

| 2 | 4-Methylphenylboronic acid | 5-(p-tolyl)-2-methylpyridin-3-amine | 82 |

| 3 | 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-2-methylpyridin-3-amine | 78 |

| 4 | 4-Chlorophenylboronic acid | 5-(4-chlorophenyl)-2-methylpyridin-3-amine | 75 |

| 5 | 3-Methoxyphenylboronic acid | 5-(3-methoxyphenyl)-2-methylpyridin-3-amine | 80 |

| 6 | 2-Thienylboronic acid | 5-(thiophen-2-yl)-2-methylpyridin-3-amine | 70 |

Data adapted from studies on the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine and is intended to be representative. Actual yields with this compound may vary.[3]

Experimental Protocols

Two detailed protocols are provided below: a conventional heating method and a microwave-assisted method, which can significantly reduce reaction times.

Protocol 1: Conventional Heating Method

This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine.[3]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane (B91453) (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Flame-dried Schlenk flask with a magnetic stir bar

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium phosphate (2.0 mmol).

-

Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Under a positive pressure of the inert gas, add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Via syringe, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL).

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-amino-5-arylpyridine.

Protocol 2: Microwave-Assisted Method

Microwave irradiation can significantly accelerate the Suzuki-Miyaura coupling, often reducing reaction times to minutes.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 equiv)

-

1,4-Dioxane/water (4:1) or DMF

-

Microwave vial with a stir bar

-

Microwave reactor

Procedure:

-

In a microwave vial, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol), and cesium carbonate (2.0 mmol).

-

Add the chosen solvent system (e.g., 5 mL of 1,4-dioxane/water 4:1).

-

Seal the vial with a cap and place it in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). Optimal conditions should be determined for each substrate combination.

-

After the reaction is complete, cool the vial to room temperature.

-

Follow the workup and purification procedure as described in Protocol 1.

Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| Low or No Yield | Catalyst inhibition by the amino group. | Consider using a bulkier, electron-rich phosphine (B1218219) ligand (e.g., SPhos, XPhos) in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[4] |

| Poor quality of reagents. | Use fresh or purified this compound and arylboronic acid. Boronic acids can degrade upon storage. | |

| Insufficient degassing. | Thoroughly degas the solvent and reaction mixture to prevent catalyst deactivation and homocoupling of the boronic acid.[3] | |

| Significant Side Products | Homocoupling of boronic acid. | Improve degassing. A higher catalyst loading or a more active catalyst can favor cross-coupling.[3] |

| Protodeboronation. | Use anhydrous solvents and dry reagents. Minimize reaction time.[3] | |

| Dehalogenation of starting material. | Screen different bases and solvents. Lowering the reaction temperature may also be beneficial.[3] |

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Applications of 2-Amino-5-fluoropyridine in Agrochemical Synthesis: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-fluoropyridine is a versatile fluorinated pyridine (B92270) derivative that serves as a crucial building block in the synthesis of various agrochemicals. Its unique chemical properties, imparted by the presence of both an amino group and a fluorine atom on the pyridine ring, make it an attractive starting material for the development of novel herbicides and fungicides. The fluorine substituent can enhance the biological activity, metabolic stability, and pharmacokinetic properties of the resulting agrochemical, while the amino group provides a reactive handle for further chemical modifications. This document provides detailed application notes and protocols for the use of this compound in the synthesis of agrochemicals, with a focus on a key class of herbicides.

Application in Herbicide Synthesis: Picolinate (B1231196) Herbicides